4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol
Overview
Description
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical and Structural Studies : Piperazinium 4-nitrophenol monohydrate crystals, which are related to 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, are used for analyzing functional groups, lattice parameters, and thermoanalytical properties (Swarnasowmya & Krishnan, 2015).
Hydrogen Atom Transfer Studies : This compound is a useful reagent in hydrogen atom transfer (HAT) studies due to its high O-H bond dissociation free energy (Porter, Kaminsky, & Mayer, 2014).
Solvatochromic Research : It is used as a solvatochromic switch and as a probe for investigating preferential solvation in solvent mixtures (Nandi et al., 2012).
Pharmacological Research : As a potent and selective inhibitor of platelet-derived growth factor receptor phosphorylation, it has potential applications in pharmacological research and clinical applications (Matsuno et al., 2002).
Antihypertensive Effects : The active form of this compound has antihypertensive effects and inhibits nimodipine binding to rat cardiac membrane homogenate (Ashimori et al., 1991).
Cancer Treatment : A derivative is a candidate for application in boron neutron capture therapy for cancer treatment (Argentini et al., 1998).
Industrial Production : It is a key intermediate in the synthesis of posaconazole, beneficial for industrial production (Wang Xu-heng, 2013).
Model Substrate in Animal Studies : 4-nitrophenol, a related compound, is widely used as a model substrate in studies of drug therapy, disease, nutrient deficiencies, and other conditions impacting drug metabolism (Almási, Fischer, & Perjési, 2006).
Investigating Kinetics and Mechanisms : It's important for understanding the formation of tetrahedral addition intermediates in aminolysis reactions (Castro et al., 1999).
Neuroleptic Agents : Some related compounds are potent neuroleptic agents with long durations of action, useful in suppressing conditioned avoidance behavior (Boswell et al., 1978).
Structural Complexity : It has a structurally complex form with a slightly disordered chair conformation (Kavitha et al., 2014).
Synthesis of Coordination Compounds : Its coordination compounds with Ni(II), Cu(II), Co(II), and Fe(III) have been synthesized and characterized (Khandar & Masoumeh, 1999).
Electrochemical Oxidation : The electrochemical oxidation of this compound in the presence of indole derivatives synthesizes highly conjugated bisindolyl-p-quinone derivatives (Amani, Khazalpour, & Nematollahi, 2012).
Drug Development for Tropical Diseases : DNDI-VL-2098, derived from this compound, is a potential first-in-class drug candidate for visceral leishmaniasis (Thompson et al., 2016).
Polymorphism Studies : Two polymorphs of this compound are enantiotropically related with a transition temperature of 138.5°C (Ayeni, Watkins, & Hosten, 2018).
Hydrogen Bonding Studies : The structure of its compounds is stabilized by hydrogen bonding (Ayeni, Watkins, & Hosten, 2019).
Bacterial Degradation Studies : Rhodococcus sp. strain PN1 degrades 4-Nitrophenol, a related compound, for use as the sole carbon, nitrogen, and energy source (Takeo et al., 2008).
Gene Cluster Studies : The npc genes, important for 4-NP mineralization in Rhodococcus opacus SAO101, are studied for degradation of a related compound (Kitagawa, Kimura, & Kamagata, 2004).
Catalytic Kinetics : A di-Ni(II) system, related to this compound, shows high catalytic activity, with significant acceleration rate (Ren et al., 2011).
Mechanism of Action
Target of Action
The primary target of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, also known as 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol, is the catalytic reduction of 4-nitrophenol (4-NP) . This compound is used to assess the activity of nanostructured materials . The catalytic efficiencies of these materials are mainly governed by properties such as shape and size, electrochemistry, regeneration of surface for activity, and the carrier system .
Mode of Action
The compound interacts with its targets by facilitating the catalytic reduction of 4-nitrophenol (4-NP) . This process is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques . The reduction of 4-NP to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles .
Biochemical Pathways
The biochemical pathway affected by this compound involves the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) . This reduction is considered a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .
Pharmacokinetics
The catalytic reduction of 4-np is influenced by factors such as the shape and size of the nanomaterials, which are inversely related to the surface area, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system .
Result of Action
The result of the compound’s action is the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) . This transformation is a key step in assessing the catalytic activity of metallic nanoparticles .
Action Environment
The environment significantly influences the action of this compound. For instance, the addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate . The reduction rate in aqueous alcohol mixtures can be improved noticeably by increasing the borohydride concentration or the reaction temperature . The decrease in the reduction rate in the presence of alcohols is related, amongst others, to a substantially higher oxygen solubility in alcohols compared to water .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that 4-nitrophenol, a related compound, is a product of the enzymatic cleavage of several synthetic substrates such as 4-nitrophenyl phosphate (used as a substrate for alkaline phosphatase), 4-nitrophenyl acetate (for carbonic anhydrase), 4-nitrophenyl-β-D-glucopyranoside and other sugar derivatives which are used to assay various glycosidase enzymes
Molecular Mechanism
It is known that 4-nitrophenol can be reduced to 4-aminophenol in the presence of reducing agents . This reduction involves a four-electron and four-proton transfer process
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol in laboratory settings. It is known that 4-nitrophenol shows two polymorphs in the crystalline state . The alpha-form is colorless pillars, unstable at room temperature, and stable toward sunlight. The beta-form is yellow pillars, stable at room temperature, and gradually turns red upon irradiation of sunlight .
Metabolic Pathways
It is known that 4-nitrophenol is an intermediate in the synthesis of paracetamol . It is reduced to 4-aminophenol, then acetylated with acetic anhydride
Properties
IUPAC Name |
4-[4-(4-nitrophenyl)piperazin-1-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16-7-5-14(6-8-16)18-11-9-17(10-12-18)13-1-3-15(4-2-13)19(21)22/h1-8,20H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHYDULILNJFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464167 | |
Record name | 4-[4-(4-Nitrophenyl)piperazin-1-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112559-81-6 | |
Record name | 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112559-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(4-Nitrophenyl)piperazin-1-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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